molecular formula C8H18ClO3P B3038591 Diethyl(4-chlorobutyl)phosphonate CAS No. 86791-04-0

Diethyl(4-chlorobutyl)phosphonate

Cat. No. B3038591
CAS RN: 86791-04-0
M. Wt: 228.65 g/mol
InChI Key: NFDOTROBGXYZAB-UHFFFAOYSA-N
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Description

Diethyl(4-chlorobutyl)phosphonate is a chemical compound with the formula C8H18ClO3P . It is used in research and has a molecular weight of 228.65 .


Synthesis Analysis

The synthesis of phosphonates like this compound typically involves the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . A specific example of synthesis involves the preparation of the compound from 0.072 mol of 3-methyl-7-propyl-xanthine and 0.072 mol of diethyl 4-chlorobutanephosphonate .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 30 bonds; 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 phosphonate .


Chemical Reactions Analysis

The hydrolysis of phosphonates like this compound can take place under both acidic and basic conditions. The C-O bond may also be cleaved by trimethylsilyl halides .

Scientific Research Applications

Corrosion Inhibition

Diethyl(4-chlorobutyl)phosphonate and similar α-aminophosphonates, such as APCI-1, APCI-2, and APCI-3, have been investigated for their role in corrosion inhibition. A study found these compounds to be effective in preventing mild steel corrosion in hydrochloric acid, commonly used in industrial pickling processes. The inhibition performance of these compounds increases with concentration, and they act as mixed-type inhibitors, primarily functioning as cathodic inhibitors. Their adsorption on metal surfaces was confirmed through various methods, including scanning electron microscopy (SEM) and atomic force microscopy (AFM). Theoretical studies using Density Functional Theory (DFT) and molecular dynamic simulation supported these findings, offering insights into the mechanisms of corrosion inhibition (Gupta et al., 2017).

Synthesis of Alkynes

Phosphonates like this compound are used in the synthesis of alkynes, key organic compounds. For instance, diethyl (dichloromethyl)phosphonate is utilized in the synthesis of (4-Methoxyphenyl)Ethyne, demonstrating the role of phosphonates in organic synthesis, particularly in condensation and elimination reactions (Marinetti & Savignac, 2003).

Structural and Anticorrosion Properties

The structural and anticorrosion properties of diethyl (phenylamino) methyl phosphonate derivatives have been extensively studied. These compounds have been synthesized and confirmed through various spectroscopic methods. They exhibit significant inhibition properties for carbon steel in acidic media. The study utilized Atomic Force Microscopy (AFM) for surface characterization and employed DFT methods for theoretical analysis. The findings indicate that these phosphonates are promising as corrosion inhibitors, with their adsorption on surfaces fitting the Langmuir adsorption isotherm model (Moumeni et al., 2020).

Pharmaceutical Applications

Organophosphonates, including derivatives of this compound, have shown potential in pharmaceutical applications. For instance, Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate has demonstrated potent anticancer activity, particularly against acute promyelocytic leukemia. It induces cell differentiation and apoptosis, suggesting its potential for chemo‐differentiation therapy in leukemia and possibly other types of acute myeloid leukemia (Mohammadi et al., 2019).

Safety and Hazards

Safety precautions for handling Diethyl(4-chlorobutyl)phosphonate include keeping the product container or label at hand, keeping out of reach of children, obtaining special instructions before use, and not handling until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .

Future Directions

Phosphinic and phosphonic acids, which can be prepared from their esters like phosphinates and phosphonates, are useful intermediates and biologically active compounds. They present enhanced resistance towards hydrolysis, making the phosphonate moiety very useful in the development of potential drugs and agrochemicals . Therefore, the study and application of compounds like Diethyl(4-chlorobutyl)phosphonate could be a promising direction for future research.

properties

IUPAC Name

1-chloro-4-diethoxyphosphorylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDOTROBGXYZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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